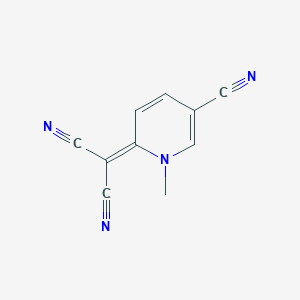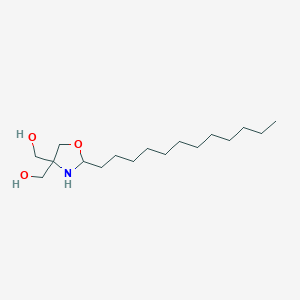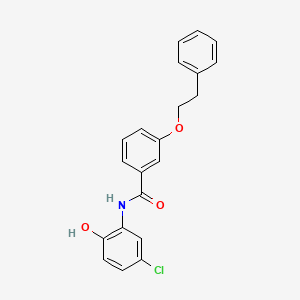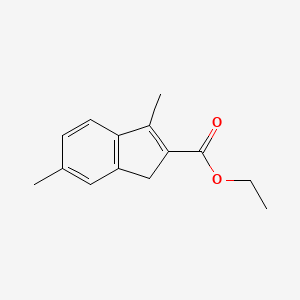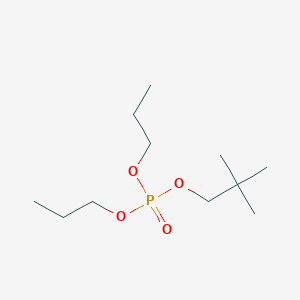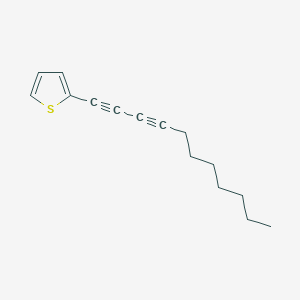
2-(Undeca-1,3-diyn-1-YL)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Undeca-1,3-diyn-1-YL)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Undeca-1,3-diyn-1-YL)thiophene typically involves the formation of the thiophene ring followed by the introduction of the undeca-1,3-diyn-1-yl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis are notable methods for preparing thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as potassium carbonate or DABCO, and solvents like DMF or ethanol, are common in these processes .
Chemical Reactions Analysis
Types of Reactions
2-(Undeca-1,3-diyn-1-YL)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene oxides, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-(Undeca-1,3-diyn-1-YL)thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of organic semiconductors, OLEDs, and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(Undeca-1,3-diyn-1-YL)thiophene involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple sulfur-containing five-membered ring.
2,5-Dimethylthiophene: A derivative with methyl groups at positions 2 and 5.
3-Bromothiophene: A derivative with a bromine atom at position 3.
Uniqueness
2-(Undeca-1,3-diyn-1-YL)thiophene is unique due to the presence of the undeca-1,3-diyn-1-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
648435-60-3 |
|---|---|
Molecular Formula |
C15H18S |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
2-undeca-1,3-diynylthiophene |
InChI |
InChI=1S/C15H18S/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14H,2-7H2,1H3 |
InChI Key |
FLZMVFRQJMVOPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CC#CC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)
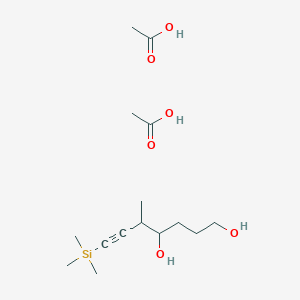
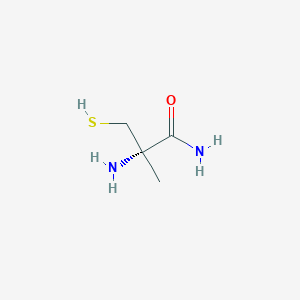
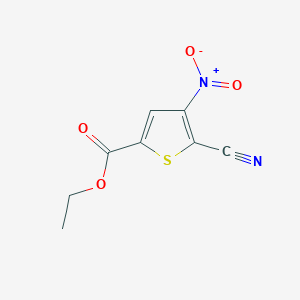




![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)
